

# Application Notes and Protocols for ABN401 (c-MET Inhibitor)

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | CC-401   |           |
| Cat. No.:            | B1684337 | Get Quote |

## Introduction

ABN401 is an orally bioavailable and highly selective small-molecule inhibitor of the c-Met receptor tyrosine kinase (hepatocyte growth factor receptor, HGFR).[1] Dysregulation of the c-MET signaling pathway, through gene amplification, mutations, or overexpression, is a known driver in various cancers, promoting tumor growth, invasion, and metastasis.[2][3] ABN401 has demonstrated significant anti-tumor activity in preclinical cancer models with MET-addiction, particularly in non-small cell lung cancer (NSCLC) and gastric cancer.[2][4][5][6] It is currently in Phase 2 clinical trials for patients with MET exon 14 skipping non-small cell lung cancer.[7]

## **Mechanism of Action**

ABN401 functions by binding to the ATP-binding site of the MET tyrosine kinase, which inhibits its autophosphorylation and subsequent activation of downstream signaling pathways.[7][8] This disruption of MET signaling can lead to cell death in tumor cells that are dependent on this pathway for their proliferation and survival.[1] The primary signaling cascades inhibited by ABN401 include the RAS/MAPK, PI3K/AKT, and STAT3 pathways, which are crucial for cell proliferation, survival, and invasion.

















Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Facebook [cancer.gov]
- 2. Therapeutic Efficacy of ABN401, a Highly Potent and Selective MET Inhibitor, Based on Diagnostic Biomarker Test in MET-Addicted Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Preclinical Development of a c-Met Inhibitor and Its Combined Anti-Tumor Effect in c-Met-Amplified NSCLC PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Therapeutic Efficacy of ABN401, a Highly Potent and Selective MET Inhibitor, Based on Diagnostic Biomarker Test in MET-Addicted Cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.dongguk.edu [pure.dongguk.edu]
- 7. ABN401 ABION BIO [abionbio.com]
- 8. ABN401 (Vabametkib) ABION BIO [abionbio.com]
- To cite this document: BenchChem. [Application Notes and Protocols for ABN401 (c-MET Inhibitor)]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b1684337#in-vivo-efficacy-of-cc-401-in-cancer-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com